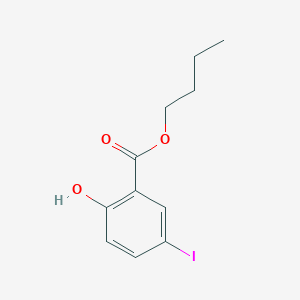

Butyl 2-hydroxy-5-iodobenzoate

Description

Butyl 2-hydroxy-5-iodobenzoate is a benzoate ester derivative characterized by a hydroxyl (-OH) group at the 2-position and an iodine atom at the 5-position of the benzene ring. The iodine substituent may enhance stability or reactivity in specific applications, such as radiopharmaceuticals or organic synthesis intermediates.

Properties

CAS No. |

15125-89-0 |

|---|---|

Molecular Formula |

C11H13IO3 |

Molecular Weight |

320.12 g/mol |

IUPAC Name |

butyl 2-hydroxy-5-iodobenzoate |

InChI |

InChI=1S/C11H13IO3/c1-2-3-6-15-11(14)9-7-8(12)4-5-10(9)13/h4-5,7,13H,2-3,6H2,1H3 |

InChI Key |

MUCIOYIHUWHBKH-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=C(C=CC(=C1)I)O |

Canonical SMILES |

CCCCOC(=O)C1=C(C=CC(=C1)I)O |

Origin of Product |

United States |

Comparison with Similar Compounds

To contextualize Butyl 2-hydroxy-5-iodobenzoate’s properties, we compare it with structurally or functionally related compounds, focusing on physicochemical parameters, toxicity, and applications. Key analogs include Butyl Acrylate (an acrylic ester) and Butyl Carbitol Acetate (a glycol ether ester).

Physicochemical Properties

Key Observations :

- The iodine substituent in this compound increases molecular weight and likely reduces water solubility compared to non-halogenated esters like Butyl Acrylate .

- Butyl Carbitol Acetate’s high boiling point (246.7°C) and moderate water solubility make it suitable as a solvent, whereas this compound’s properties may limit its use in aqueous systems .

Toxicity and Environmental Impact

Key Observations :

- Butyl Acrylate’s ready biodegradability contrasts with the inferred persistence of this compound, where iodine’s stability may slow microbial breakdown .

Q & A

Q. How should conflicting biological activity data be interpreted in structure-activity relationship (SAR) studies?

- Methodological Answer : Perform meta-analysis using fixed/random-effects models to reconcile disparities. Check for confounding variables (cell line heterogeneity, assay protocols). Validate via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Use cheminformatics tools (e.g., KNIME) to cluster compounds by physicochemical properties and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.